molecular formula C14H21N3O2 B14609053 2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide CAS No. 58804-12-9

2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B14609053
CAS No.: 58804-12-9
M. Wt: 263.34 g/mol
InChI Key: YDEMCMFGWXIGAG-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the piperidine moiety. Common synthetic routes include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like methyl iodide for methylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A simpler analog with a methoxy group attached to the pyridine ring.

    N-(2-Piperidinyl)pyridine: Lacks the methoxy group but contains the piperidine moiety.

    Pyridine-3-carboxamide: The core structure without the methoxy and piperidine groups.

Uniqueness

2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

58804-12-9

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-methoxy-N-(2-piperidin-4-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H21N3O2/c1-19-14-12(3-2-7-17-14)13(18)16-10-6-11-4-8-15-9-5-11/h2-3,7,11,15H,4-6,8-10H2,1H3,(H,16,18)

InChI Key

YDEMCMFGWXIGAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCC2CCNCC2

Origin of Product

United States

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